molecular formula C12H22O2 B15136696 5-Octyldihydrofuran-2(3H)-one-d4

5-Octyldihydrofuran-2(3H)-one-d4

Cat. No.: B15136696
M. Wt: 202.33 g/mol
InChI Key: WGPCZPLRVAWXPW-LNLMKGTHSA-N
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Description

5-Octyldihydrofuran-2(3H)-one-d4 is a deuterated analog of 5-Octyldihydrofuran-2(3H)-one, a compound known for its applications in various fields of chemistry and industry. The deuterium labeling is often used in research to trace the compound’s behavior in different reactions and environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Octyldihydrofuran-2(3H)-one-d4 typically involves the deuteration of 5-Octyldihydrofuran-2(3H)-one. This can be achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction conditions often include:

    Catalyst: Palladium on carbon (Pd/C)

    Solvent: Deuterated solvents such as deuterated chloroform or deuterated methanol

    Temperature: Room temperature to moderate heating

    Pressure: Atmospheric pressure or slightly elevated pressure

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes using continuous flow reactors to ensure efficient deuterium incorporation. The use of high-purity deuterium gas and optimized reaction conditions are crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Octyldihydrofuran-2(3H)-one-d4 can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding lactones or carboxylic acids

    Reduction: Further hydrogenation to saturated compounds

    Substitution: Nucleophilic substitution reactions at the furan ring

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of catalysts

Major Products

    Oxidation: Formation of this compound carboxylic acid

    Reduction: Formation of fully saturated this compound

    Substitution: Formation of halogenated derivatives of this compound

Scientific Research Applications

5-Octyldihydrofuran-2(3H)-one-d4 is used extensively in scientific research due to its unique properties:

    Chemistry: As a tracer in reaction mechanisms and kinetic studies

    Biology: In metabolic studies to trace the incorporation and transformation of the compound in biological systems

    Medicine: In drug development to study the pharmacokinetics and metabolism of potential therapeutic agents

    Industry: In the production of deuterated compounds for use in various industrial applications, including materials science and catalysis

Mechanism of Action

The mechanism of action of 5-Octyldihydrofuran-2(3H)-one-d4 involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The deuterium atoms can influence the compound’s behavior by altering its vibrational frequencies and reaction kinetics. This can lead to differences in the compound’s stability, reactivity, and interaction with enzymes and other biological molecules.

Comparison with Similar Compounds

Similar Compounds

    5-Octyldihydrofuran-2(3H)-one: The non-deuterated analog

    5-Octyldihydrofuran-2(3H)-thione: A sulfur-containing analog

    γ-Dodecalactone: A structurally similar lactone with different functional groups

Uniqueness

5-Octyldihydrofuran-2(3H)-one-d4 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for detailed tracing and analysis of the compound’s behavior in various environments, making it a valuable tool in scientific studies.

Properties

Molecular Formula

C12H22O2

Molecular Weight

202.33 g/mol

IUPAC Name

5-(7,7,8,8-tetradeuteriooctyl)oxolan-2-one

InChI

InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-11-9-10-12(13)14-11/h11H,2-10H2,1H3/i1D2,2D2

InChI Key

WGPCZPLRVAWXPW-LNLMKGTHSA-N

Isomeric SMILES

[2H]C([2H])C([2H])([2H])CCCCCCC1CCC(=O)O1

Canonical SMILES

CCCCCCCCC1CCC(=O)O1

Origin of Product

United States

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